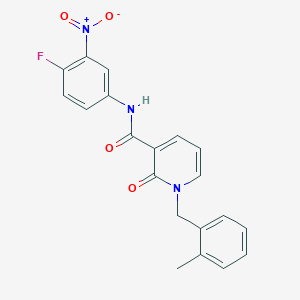

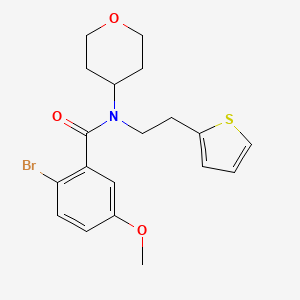

![molecular formula C30H36N4O B2497718 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922118-68-1](/img/structure/B2497718.png)

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide involves multistep reaction sequences. For instance, ethyl acetoacetate, araldehydes, and ammonia can be condensed to yield diethyl 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which is then further modified through hydrazine hydrate in dioxane, followed by treatment with benzoxazine-4(3H)-one to produce the final compounds. These synthetic pathways are characterized by their complexity and the requirement for precise conditions to ensure the formation of the desired product (Dangi et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is typically confirmed through a variety of analytical techniques, including elemental analysis, IR, ^1H NMR, and mass spectral data. These methods provide detailed insights into the molecular geometry, functional groups, and overall architecture of the compound, affirming its identity and purity for further studies.

Chemical Reactions and Properties

These compounds often exhibit interesting chemical reactions due to the presence of functional groups such as the piperazine ring and carboxamide moiety. For example, carboxylic acid amides containing an N-methylpiperazine fragment can undergo reactions with 4-chlorobenzoyl chloride, leading to the synthesis of new amides with potential biological activities. Such reactions highlight the reactivity and versatility of these compounds in synthetic chemistry (Koroleva et al., 2011).

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Research has shown that fluoroquinolone-based compounds, including those structurally related to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, exhibit significant antimicrobial and antibacterial activities. For instance, synthesized compounds from the fluoroquinolone family have been tested for their antifungal and antibacterial properties, showing effectiveness against various microorganisms (Patel & Patel, 2010).

Anti-inflammatory and Immunomodulatory Effects

Derivatives of quinoline, such as gatifloxacin analogs, have been identified to exhibit potent anti-inflammatory effects, significantly affecting the oxidative burst activity of phagocytes and inhibiting T-cell proliferation. These findings suggest potential applications in the development of anti-inflammatory agents with immunomodulatory capabilities (Sultana et al., 2013).

Antidepressant Properties

Compounds related to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide have been evaluated for their potential as antidepressants. Specifically, analogs acting as 5-HT3 receptor antagonists have shown promising results in preclinical models, offering a basis for the development of novel antidepressant therapies (Mahesh et al., 2011).

Anticonvulsant Activity

Quinazolinone derivatives, structurally related to the queried compound, have been synthesized and evaluated for their anticonvulsant activity. This research suggests the potential of such compounds in developing new anticonvulsant medications, with some derivatives showing superior activities compared to reference drugs (Noureldin et al., 2017).

Synthesis and Characterization for Material Applications

The compound and its analogs have been explored for applications beyond pharmacology, including material science. For instance, studies on 8-hydroxyquinoline analogs have assessed their effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating significant protective effects and suggesting applications in material preservation and engineering (About et al., 2020).

properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O/c1-32-17-19-34(20-18-32)29(27-14-15-28-26(21-27)9-6-16-33(28)2)22-31-30(35)25-12-10-24(11-13-25)23-7-4-3-5-8-23/h3-5,7-8,10-15,21,29H,6,9,16-20,22H2,1-2H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIOZJUIHDMLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)N(CCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)

![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)